(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone (3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15030309
InChI: InChI=1S/C20H16FNOS3/c1-11-7-8-15-14(9-11)16-17(25-26-19(16)24)20(2,3)22(15)18(23)12-5-4-6-13(21)10-12/h4-10H,1-3H3
SMILES:
Molecular Formula: C20H16FNOS3
Molecular Weight: 401.5 g/mol

(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

CAS No.:

Cat. No.: VC15030309

Molecular Formula: C20H16FNOS3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

(3-fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone -

Specification

Molecular Formula C20H16FNOS3
Molecular Weight 401.5 g/mol
IUPAC Name (3-fluorophenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
Standard InChI InChI=1S/C20H16FNOS3/c1-11-7-8-15-14(9-11)16-17(25-26-19(16)24)20(2,3)22(15)18(23)12-5-4-6-13(21)10-12/h4-10H,1-3H3
Standard InChI Key ATFBGQMHCSCJOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)F

Introduction

Synthesis and Preparation

While specific synthesis details for this compound are not widely published, related thioxo compounds often involve complex organic synthesis methods. These methods typically include reactions that form the quinoline and dithiolo rings, followed by the introduction of the fluorophenyl group.

Synthesis Steps for Related Compounds:

  • Formation of Quinoline Core: Often involves condensation reactions.

  • Introduction of Dithiolo Rings: May involve sulfur-containing reagents.

  • Attachment of Fluorophenyl Group: Typically through a coupling reaction.

Biological Activity and Potential Applications

The biological activity of this compound is speculative but could be significant due to its structural components. Fluorophenyl and quinoline derivatives are known for their potential in pharmaceutical applications, including antimicrobial and anticancer activities.

Potential Mechanisms:

  • Antimicrobial Activity: Could interact with microbial enzymes or DNA.

  • Anticancer Activity: May interfere with cell growth or DNA replication.

Potential ApplicationMechanism
AntimicrobialInteraction with microbial targets
AnticancerInhibition of cell growth or DNA replication

Future Research Directions:

  • Synthesis Optimization: Developing efficient synthesis methods.

  • Biological Screening: Evaluating its activity against various biological targets.

  • Structural Modifications: Exploring derivatives with enhanced properties.

Given the lack of specific information on this compound, research into related molecules provides valuable insights into its potential synthesis, properties, and applications.

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